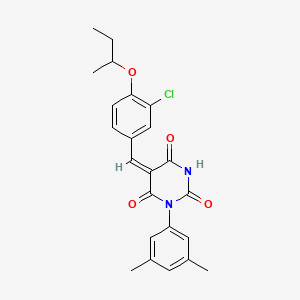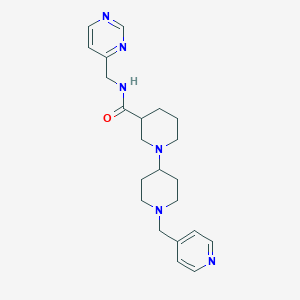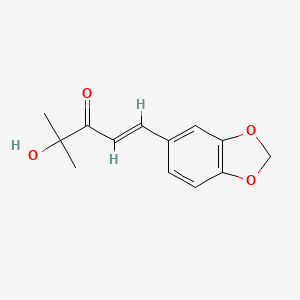![molecular formula C20H18N4OS B5321841 5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBOA belongs to the class of oxazole derivatives, which are known for their biological activities such as anti-inflammatory, analgesic, and anti-tumor properties.
Mecanismo De Acción
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile binds to the substrate-binding site of glutamate transporters, preventing the uptake of glutamate into glial cells and neurons. This leads to the accumulation of extracellular glutamate, which can activate ionotropic and metabotropic glutamate receptors and modulate synaptic transmission. This compound has been shown to be more potent and selective for glutamate transporters than other inhibitors such as DL-threo-beta-benzyloxyaspartate (DL-5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile) and L-trans-pyrrolidine-2,4-dicarboxylate (L-TPDC).
Biochemical and Physiological Effects:
This compound has been shown to induce epileptiform activity in hippocampal slices and increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured neurons. It has also been shown to enhance long-term potentiation (LTP) in the hippocampus, a cellular mechanism underlying learning and memory. This compound has been used to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, ischemia, and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has several advantages for laboratory experiments, including its high potency and selectivity for glutamate transporters, its ability to induce epileptiform activity, and its potential to enhance LTP. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response experiments are required to determine the optimal concentration of this compound for each experimental paradigm.
Direcciones Futuras
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has several potential future directions for research. One area of interest is the development of more potent and selective inhibitors of glutamate transporters for therapeutic applications in neurological disorders. Another area of interest is the investigation of the role of glutamate transporters in other physiological and pathological processes, such as pain, addiction, and depression. This compound can also be used in combination with other drugs or therapies to enhance their efficacy. Finally, the development of new methods for the synthesis of this compound and other oxazole derivatives can lead to the discovery of novel compounds with improved biological activities.
Métodos De Síntesis
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile can be synthesized using various methods, including the reaction of 2-(2-thienyl)vinylamide with ethyl chloroformate, followed by treatment with 4-phenylpiperazine and potassium carbonate in DMF. Another method involves the reaction of 2-(2-thienyl)vinylamine with 4-phenylpiperazine in the presence of potassium carbonate and carbon tetrachloride. The yield of this compound using these methods ranges from 50-70%.
Aplicaciones Científicas De Investigación
5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is associated with various neurological disorders such as epilepsy, stroke, and Alzheimer's disease. By inhibiting glutamate transporters, this compound increases the concentration of extracellular glutamate, which can be used to study the physiological and pathological roles of glutamate in the brain.
Propiedades
IUPAC Name |
5-(4-phenylpiperazin-1-yl)-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c21-15-18-20(25-19(22-18)9-8-17-7-4-14-26-17)24-12-10-23(11-13-24)16-5-2-1-3-6-16/h1-9,14H,10-13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRYPLXROFIEHC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321759.png)

![(3R*,3aR*,7aR*)-1-benzoyl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5321769.png)

![2-{[(benzylamino)sulfonyl]amino}-N-methylethanesulfonamide](/img/structure/B5321787.png)

![4-(2-furylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5321803.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B5321806.png)
![N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5321825.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)

![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)